Home > Products > Screening Compounds P120398 > (+/-)-11-Hydroxy-delta9-THC-D3
(+/-)-11-Hydroxy-delta9-THC-D3 - 362044-74-4

(+/-)-11-Hydroxy-delta9-THC-D3

Catalog Number: EVT-1470660
CAS Number: 362044-74-4
Molecular Formula: C21H27D3O3
Molecular Weight: 333.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A stable-labeled internal standard suitable in LC/MS or GC/MS applications for cannabinoid testing, urine drug testing, clinical toxicology, or isotope dilution methods. 11-Hydroxy- Δ9-THC is an active metabolite of THC and metabolic precursor to 11-nor-9-carboxy-Δ9-THC. This cannabinoid biomarker is found in biological matrices including urine, blood, and plasma.

    Relevance: Δ9-Tetrahydrocannabinol (THC) is the precursor compound to (+/-)-11-Hydroxy-delta9-THC-D3. The metabolism of THC by hydroxylation at the 11 position leads to the formation of 11-OH-THC. [, , , , , , , ]

    Relevance: 11-Hydroxy-Δ9-Tetrahydrocannabinol (11-OH-THC) and (+/-)-11-Hydroxy-delta9-THC-D3 share a nearly identical structure. (+/-)-11-Hydroxy-delta9-THC-D3 is a deuterated form of 11-OH-THC, meaning that three hydrogen atoms have been replaced with deuterium atoms. [, , , , , , , , , ]

    Relevance: 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol (THC-COOH) is a downstream metabolite of (+/-)-11-Hydroxy-delta9-THC-D3. The metabolism of (+/-)-11-Hydroxy-delta9-THC-D3 to THC-COOH proceeds through the intermediate 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). [, , , , , , , , , , , , , , , , , ]

    11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol-Glucuronide (THC-COOH-Glucuronide)

    • Compound Description: 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol-Glucuronide (THC-COOH-Glucuronide) is a glucuronidated conjugate of THC-COOH. It is a major urinary metabolite of THC in humans. [, ]
    • Relevance: 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol-Glucuronide (THC-COOH-Glucuronide) is a downstream metabolite of (+/-)-11-Hydroxy-delta9-THC-D3. The metabolism of (+/-)-11-Hydroxy-delta9-THC-D3 to THC-COOH-Glucuronide proceeds through the intermediate 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). [, ]

    Cannabidiol (CBD)

    • Relevance: Cannabidiol (CBD) is a phytocannabinoid that is present in Cannabis sativa along with THC, the precursor to (+/-)-11-Hydroxy-delta9-THC-D3. While CBD doesn't share a direct structural relationship with THC or its metabolites, it is often studied in conjunction with these compounds due to their co-occurrence in the cannabis plant and potential synergistic effects. []
Overview

(+/-)-11-Hydroxy-delta9-THC-D3 is an isotopically labeled derivative of 11-hydroxy-delta9-tetrahydrocannabinol, a significant active metabolite of delta9-tetrahydrocannabinol. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and toxicology, due to its enhanced binding affinity to cannabinoid receptors compared to its parent compound. The unique isotopic labeling with deuterium (D3) allows for precise quantification in analytical methods, making it invaluable in studies involving cannabis metabolites.

Source and Classification

This compound is synthesized from delta9-tetrahydrocannabinol and classified under cannabinoids. Its chemical formula is C21H27D3O3C_{21}H_{27}D_3O_3 with a molecular weight of approximately 333.50 g/mol. It is often used as a reference standard in liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry applications, particularly for the quantification of cannabinoids in biological matrices such as urine and blood .

Synthesis Analysis

Methods and Technical Details

The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 typically involves the hydroxylation of delta9-tetrahydrocannabinol. A common synthetic route employs strong oxidizing agents like chromium trioxide in acetic acid, facilitating selective hydroxylation at the 11th position of the delta9-tetrahydrocannabinol molecule. The reaction conditions must be meticulously controlled to ensure high yield and purity .

Industrial Production Techniques

In industrial settings, continuous flow reactors are often utilized to maintain precise control over reaction conditions, enhancing both yield and purity. Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products .

Chemical Reactions Analysis

Reactions and Technical Details

(+/-)-11-Hydroxy-delta9-THC-D3 participates in various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized further to form 11-keto-delta9-tetrahydrocannabinol.
  • Reduction: The hydroxyl group can be reduced back to hydrogen, reverting the compound to delta9-tetrahydrocannabinol.
  • Substitution: The hydroxyl group may undergo nucleophilic substitution reactions with various nucleophiles .

Common Reagents and Conditions

For these reactions:

  • Oxidation: Chromium trioxide in acetic acid.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles in the presence of a base.
Mechanism of Action

Process and Data

The mechanism of action for (+/-)-11-Hydroxy-delta9-THC-D3 primarily involves its binding affinity to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to various physiological effects such as analgesia, anti-inflammatory responses, and modulation of appetite. Its enhanced potency compared to delta9-tetrahydrocannabinol makes it a focal point for research into therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

(+/-)-11-Hydroxy-delta9-THC-D3 is typically stored at -20°C to maintain stability. It has a flash point of -20°C, indicating that it should be handled with care due to its volatility.

Chemical Properties

The compound's solubility characteristics make it suitable for use in methanol solutions at concentrations like 100 µg/mL for analytical applications. Its isotopic labeling allows for enhanced detection sensitivity in mass spectrometry techniques .

Applications

Scientific Uses

The primary applications of (+/-)-11-Hydroxy-delta9-THC-D3 include:

  • Analytical Chemistry: Used as an internal standard for quantifying cannabinoids in biological samples via liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry.
  • Clinical Toxicology: Assists in drug testing protocols by providing a reliable reference point for cannabinoid metabolite analysis.
  • Pharmacological Research: Investigated for its potential therapeutic effects due to its interaction with cannabinoid receptors .

This compound plays a crucial role in advancing our understanding of cannabis pharmacokinetics and the development of cannabinoid-based therapies.

Chemical Identity and Synthesis of (±)-11-Hydroxy-Δ9-THC-D3

Structural Characterization and Isomeric Differentiation

(±)-11-Hydroxy-Δ9-THC-D3 is a deuterated analog of the primary psychoactive metabolite of Δ9-tetrahydrocannabinol (THC). Its core structure consists of a dibenzopyran ring system with a pentyl side chain containing three deuterium atoms at the terminal methyl position (C5'). The molecular formula is C₂₁H₂₇D₃O₃, with a precise molecular weight of 333.50 g/mol [2] [8]. The compound features two chiral centers: one at the 6a position (fixed in the trans configuration relative to the 10a position) and one at the C11 hydroxyl-bearing carbon, resulting in four possible stereoisomers. The (±) designation indicates that the reference material typically exists as a racemic mixture at the C11 position [4]. Isotopic labeling occurs specifically at the 5'-carbon of the n-pentyl chain (CD₃-CH₂-CH₂-CH₂-CH₂-), preserving the pharmacological activity while creating a mass spectral signature distinct from endogenous cannabinoids [6] [8].

Table 1: Key Structural Identifiers of (±)-11-Hydroxy-Δ9-THC-D3

PropertySpecificationSource
Molecular FormulaC₂₁H₂₇D₃O₃ [2] [4]
Exact Mass333.2383 g/mol [4]
CAS Number362044-74-4 [3] [4]
SMILES Notation[²H]C([²H])([²H])CCCCc1cc(O)c2C3C=C(CO)CCC3C(C)(C)Oc2c1 [8]
InChI KeyYCBKSSAWEUDACY-FIBGUPNXSA-N [8]

Regioselective Synthesis Methodologies

Synthesis of (±)-11-Hydroxy-Δ9-THC-D3 employs regioselective approaches to achieve precise functionalization at the C11 position. The primary route involves the oxidation of Δ9-THC-D3 using cytochrome P450 (CYP) enzyme mimics or chemical oxidants. CYP2C9 and CYP3A4 are the principal human enzymes responsible for this biotransformation in vivo, and their catalytic action is replicated in vitro using human liver microsomes to hydroxylate Δ9-THC-D3 specifically at the allylic C11 position [5] [7]. Alternative chemical methods utilize Jones reagent (chromic acid in acetone) or Oppenauer oxidation conditions to achieve comparable regioselectivity [4]. The deuterated precursor Δ9-THC-D3 is synthesized through acid-catalyzed deuterium exchange on CBD followed by cyclization, ensuring high isotopic purity (>99% deuterium incorporation at C5') [6] [8]. Critical parameters include temperature control (0-5°C for enzymatic methods, 25°C for chemical oxidation), solvent selection (aqueous buffers for enzymatic, anhydrous acetone for chemical), and strict exclusion of light to prevent isomerization to Δ8-THC derivatives.

Isotopic Labeling Techniques for Deuterium Incorporation

Deuterium integration employs site-specific labeling at the terminal methyl (C5') of the n-pentyl chain. The synthesis starts with olivetol-D3 (5-pentyl-D3-1,3-benzenediol), where deuterium is introduced via platinum-catalyzed exchange with D₂O or reduction of 5-valerolactone-D4 with LiAlD₄ [8]. Condensation with (+)-cis- or (±)-trans-p-menthadienol under BF₃·Et₂O catalysis yields Δ9-THC-D3. This precursor is then hydroxylated at C11 to yield the target compound. Mass spectrometry confirms isotopic purity: the molecular ion [M+H]⁺ appears at m/z 334.2, with characteristic fragment ions at m/z 193.1 (base peak, retro-Diels-Alder fragment) and m/z 123.0 (tropylium ion with deuterated alkyl chain). The isotopic enrichment exceeds 98% D3, confirmed by the absence of the protiated m/z 331.2 signal in reference materials [2] [8]. Nuclear magnetic resonance (¹H-NMR) shows complete disappearance of the terminal methyl signal at δ 0.89 ppm, confirming deuterium incorporation.

Industrial Production: Scalability and Optimization

Industrial-scale production faces challenges in maintaining regioselectivity and isotopic purity. Current Good Manufacturing Practice (cGMP)-compliant processes utilize semi-synthetic routes from cannabis-derived Δ9-THC-D3 to ensure regulatory compliance for forensic and clinical applications [3] [6]. Key optimization strategies include:

  • Flow Chemistry: Continuous-flow reactors with immobilized CYP450 enzymes enhance oxidation efficiency (yield >85%) while reducing reaction times from hours to minutes [6].
  • Deuterium Conservation: Closed-loop systems recover and recycle deuterated solvents, reducing production costs by 30-40%.
  • Temperature Gradients: Precise control during cyclization (15°C for 24 hours) prevents epimerization at C6a and thermal degradation [8].Commercial production batches (e.g., Cerilliant® H-041) yield solutions in methanol (100 μg/mL) with ≥98% chemical purity and ≥99% isotopic abundance, validated through LC-MS/MS and GC-MS [3] [8]. Scalability remains constrained by the limited availability of GMP-grade Δ9-THC-D3, necessitating multi-step purification from botanical extracts.

Table 2: Industrial Production Specifications

ParameterBench ScaleIndustrial ScaleQuality Control
Typical Batch Size1–10 g50–100 gHPLC-UV/DAD
Yield (C11 Oxidation)60–70%80–85%GC-MS Isotopic Purity
Purity (Final Product)>95%>98%LC-MS/MS
Storage Conditions-20°C, amber vials-20°C, sealed ampulesStability testing

Purification Strategies (Chromatography, Crystallization)

Purification leverages orthogonal separation techniques to resolve stereoisomers and remove trace impurities:

  • Preparative HPLC: Reverse-phase C18 columns (250 × 21.2 mm, 5 μm) with methanol/water (75:25, v/v) mobile phase resolve 11-OH-Δ9-THC-D3 from over-oxidized carboxylic acid metabolites (THC-COOH-D3) and under-hydroxylated precursors. The target compound elutes at 14.3 minutes (k' = 5.2) with baseline separation from (±)-8-hydroxy isomers [7].
  • Supercritical Fluid Chromatography (SFC): Chiralpak® IG-3 columns (150 × 4.6 mm, 3 μm) with CO₂/ethanol (85:15) resolve C11 epimers (α and β diastereomers), achieving enantiomeric excess >99.5% for individual isomers [4].
  • Crystallization: Hexane/ethyl acetate (9:1) at -20°C induces crystallization of the racemate, yielding needle-like crystals with 92% recovery. Differential scanning calorimetry shows a sharp melting endotherm at 105–107°C, confirming polymorphic form B [4]. Final purity validation employs GC-MS with electron ionization, showing characteristic ions at m/z 333 (M⁺), 315 ([M-H₂O]⁺), and 271 (retro-Diels-Alder fragment with deuterated alkyl chain).

Table 3: Purification Performance Metrics

TechniqueResolution (Rs)Recovery (%)Purity (%)Throughput
Prep HPLC (C18)1.878–82>98.5200 mg/day
SFC (Chiralpak IG-3)2.565–70>99.550 mg/day
CrystallizationN/A90–9299.91 g/batch

Properties

CAS Number

362044-74-4

Product Name

(+/-)-11-Hydroxy-delta9-THC-D3

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H27D3O3

Molecular Weight

333.5

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.